1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its structural features and potential therapeutic applications. This compound incorporates a pyrrolidin-2-one core, which is known for its versatility in drug design, alongside functional groups such as a benzyl moiety and a piperazine group with a cyclohexylcarbonyl substituent. These structural elements suggest possible interactions with biological targets, making it a candidate for further research in pharmacology.
The compound is synthesized through multi-step organic reactions and can be sourced from chemical suppliers specializing in research-grade compounds. Detailed synthetic procedures are documented in various chemical literature and patent applications, highlighting its relevance in pharmaceutical research.
1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can be classified as:
The synthesis of 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves several key steps:
These synthetic routes can be refined for industrial scalability, focusing on yield optimization and purification techniques to obtain high-purity products suitable for biological testing.
The molecular structure of 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can be described by its chemical formula and structural representations:
Property | Data |
---|---|
Molecular Formula | C23H31N3O3 |
Molecular Weight | 397.5 g/mol |
IUPAC Name | 1-benzyl-4-[4-(cyclohexanecarbonyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI | InChI=1S/C23H31N3O3/c27... |
InChI Key | PPVXOBTZHMPWDP-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 |
This information provides insights into the compound's potential reactivity and interaction with biological systems.
1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the creation of derivatives that may enhance biological activity or alter pharmacokinetic properties.
The physical properties of 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one include:
Key chemical properties include:
The compound's stability and reactivity profiles are crucial for its development as a pharmaceutical agent, guiding formulation strategies and storage conditions.
1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one holds promise for various scientific applications, particularly in medicinal chemistry:
The ongoing research into this compound underscores its potential significance in drug discovery and development processes, paving the way for future therapeutic innovations.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5